![molecular formula C19H23FN2O5S B2717299 N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide CAS No. 1040644-49-2](/img/structure/B2717299.png)
N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a methylsulfonamido group, a hydroxypropoxy group, and a methylacetamide group attached to a central phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability would typically be determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Evaluation : A study by Darwish et al. (2014) aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. The research explored various chemical reactions to produce compounds with potential antibacterial and antifungal activities, showing promising results in in vitro evaluations (Darwish et al., 2014).
Antiproliferative Agents : Pawar et al. (2018) reported on the synthesis of thiophene-2-sulfonamide derivatives through Suzuki and Buchwald reactions. These compounds were characterized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, demonstrating significant activity and suggesting potential use as antiproliferative agents (Pawar et al., 2018).
Prodrug Forms for the Sulfonamide Group : Research by Larsen et al. (1988) investigated N-acyl derivatives of model sulfonamide N-methyl-p-toluenesulfonamide as potential prodrug forms. These derivatives showed promising enzymatic hydrolysis to yield the parent sulfonamide, highlighting their potential as prodrug candidates (Larsen et al., 1988).
Herbicidal Activities : Luo et al. (2008) designed and synthesized novel triazolinone derivatives to search for Protox inhibitors with herbicidal activities. One compound demonstrated comparable herbicidal activity to commercial products, indicating potential development as a postemergent herbicide for broadleaf weed control in rice fields (Luo et al., 2008).
Drug Metabolism : Zmijewski et al. (2006) explored the metabolism of a biaryl-bis-sulfonamide compound, LY451395, using Actinoplanes missouriensis to produce mammalian metabolites. This approach supports drug metabolism studies by providing sufficient quantities of metabolites for structural characterization, facilitating clinical investigations (Zmijewski et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-[3-(4-fluoro-N-methylsulfonylanilino)-2-hydroxypropoxy]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S/c1-14(23)21(2)16-8-10-19(11-9-16)27-13-18(24)12-22(28(3,25)26)17-6-4-15(20)5-7-17/h4-11,18,24H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQKSVFCCNJVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide |
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